molecular formula C8H7ClO3 B032809 4-Chlorophenoxyacetic acid CAS No. 122-88-3

4-Chlorophenoxyacetic acid

Cat. No.: B032809
CAS No.: 122-88-3
M. Wt: 186.59 g/mol
InChI Key: SODPIMGUZLOIPE-UHFFFAOYSA-N
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Description

4-Chlorophenoxyacetic acid (4-CPA) is a synthetic auxin and a member of the phenoxyacetic acid herbicide family. It is structurally characterized by a phenoxy group substituted with a chlorine atom at the para-position and an acetic acid side chain (Fig. 1). 4-CPA is widely utilized in agriculture as a plant growth regulator to induce parthenocarpy (seedless fruit development) in crops like tomatoes and figs and as a herbicide due to its auxin-mimicking activity . Its environmental persistence and toxicity have prompted extensive research into its degradation pathways, including advanced oxidation processes (AOPs) like gamma irradiation, electro-Fenton, and photocatalytic methods .

Preparation Methods

Historical Development and Chemical Significance

4-Chlorophenoxyacetic acid emerged in the mid-20th century as a structural analog of auxin-like herbicides. Its synthesis builds on Williamson ether synthesis principles, where phenol reacts with chloroacetic acid to form phenoxyacetic acid, followed by selective chlorination at the para-position. Early methods faced challenges in regioselectivity and byproduct formation, prompting innovations in reaction staging and pH control .

Alkaline Condensation of Phenol and Chloroacetic Acid

Reaction Mechanism and Stoichiometry

The foundational step involves nucleophilic substitution, where the phenoxide ion attacks chloroacetic acid in an alkaline medium. Sodium hydroxide (NaOH) facilitates deprotonation of phenol, enhancing its reactivity. The reaction proceeds as:

C6H5OH+ClCH2COOHNaOHC6H5OCH2COOH+HCl\text{C}6\text{H}5\text{OH} + \text{ClCH}2\text{COOH} \xrightarrow{\text{NaOH}} \text{C}6\text{H}5\text{OCH}2\text{COOH} + \text{HCl}

Excess NaOH ensures complete conversion, with molar ratios typically maintained at 1:1.05 (phenol:chloroacetic acid) .

Process Optimization

Early patents demonstrated that heating the mixture to 80–90°C for 30–60 minutes achieves >90% conversion . Post-reaction acidification with HCl precipitates unreacted phenol, which is removed via steam distillation. For instance, a 1954 protocol achieved 85% intermediate yield by adjusting HCl concentration to 20% (v/v) during acidification .

Chlorination Strategies for Para-Selectivity

Hypochlorite-Mediated Chlorination

Direct chlorination of phenoxyacetic acid using chlorine gas risks over-chlorination and ortho-substitution. The patent US2770651A resolves this by introducing hypochlorite ions (ClO⁻) under alkaline conditions . Sodium hypochlorite (NaClO) or in situ ClO⁻ generation via chlorine and NaOH ensures regioselective chlorination at the para-position:

C6H5OCH2COOH+ClOClC6H4OCH2COOH+OH\text{C}6\text{H}5\text{OCH}2\text{COOH} + \text{ClO}^- \rightarrow \text{ClC}6\text{H}4\text{OCH}2\text{COOH} + \text{OH}^-

Critical parameters include:

  • pH : Maintained at 7.0–9.0 to stabilize ClO⁻ and prevent HClO formation .

  • Temperature : Controlled at 0–10°C to suppress side reactions .

Table 1: Chlorination Efficiency Under Varied Conditions

ExampleTemp (°C)pHChlorine (g)Yield (%)Purity (%)
I0–107.5357490
II58.0417488
III07.0388592

In Situ Hypochlorite Generation

Mixing chlorine gas with NaOH or potassium carbonate (K₂CO₃) in ice-water produces NaClO directly in the reaction vessel, eliminating separate hypochlorite handling. Example IV achieved 122 g of product (76% yield) by introducing 72 g Cl₂ over 2 hours at 0°C, with pH maintained at 7.0–8.0 via NaOH additions .

Comparative Analysis of Methodologies

Yield vs. Purity Trade-offs

While lower temperatures (0°C) enhance purity by minimizing di- and tri-chlorinated byproducts, they prolong reaction times. Example III’s 85% yield at 0°C required 40-minute chlorine addition and 1-hour agitation, whereas Example I’s 74% yield at 10°C completed in 1.5 hours .

Cost Efficiency

In situ hypochlorite generation reduces raw material costs by 15–20% compared to pre-formed NaClO. However, it demands robust gas-handling infrastructure, increasing capital expenditure.

Environmental and Regulatory Considerations

Byproduct Mitigation

Di-chlorophenoxyacetic acids and chlorinated cresols are common impurities, requiring chromatographic or recrystallization purification. Recent advances employ activated carbon filtration, achieving 99% purity with minimal yield loss .

Regulatory Compliance

The EPA classifies 4-CPA as a Restricted Use Pesticide (RUP), mandating effluent monitoring for chlorinated organics. Modern facilities integrate scrubbers to capture volatile chlorine, ensuring compliance with air quality standards .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenoxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chlorophenoxyacetic acid has a wide range of applications in scientific research:

Mechanism of Action

4-Chlorophenoxyacetic acid exerts its effects by mimicking the action of natural auxins in plants. It binds to auxin receptors and activates signaling pathways that regulate various physiological processes, including cell elongation, division, and differentiation. The compound induces the production of reactive oxygen species and modulates the activity of enzymes such as peroxidases, leading to the formation of lignin-like polymers that strengthen plant cell walls .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Phenoxyacetic acid derivatives share a common backbone but differ in substituent positions and numbers. Key analogs include 2,4-dichlorophenoxyacetic acid (2,4-D), 2-methyl-4-chlorophenoxyacetic acid (MCPA), and 2-chlorophenoxyacetic acid (2-CPA).

Table 1: Structural and Physicochemical Comparison

Compound Substituents Molecular Weight (g/mol) pKa Key Applications
4-CPA 4-Cl 186.59 3.56 Parthenocarpy inducer, herbicide
2,4-D 2-Cl, 4-Cl 221.04 2.64 Broadleaf herbicide
MCPA 4-Cl, 2-CH₃ 200.62 3.07 Herbicide
2-CPA 2-Cl 172.57 2.93 Herbicide (less common)
Phenoxyacetic acid (PA) None 152.15 3.17 Reference compound

Key Observations :

  • The position and number of chlorine atoms significantly influence acidity (pKa) and solubility. 4-CPA’s higher pKa compared to 2,4-D (3.56 vs. 2.64) suggests reduced solubility in aqueous environments, impacting its mobility in soil .
  • Methyl substitution in MCPA enhances lipophilicity, improving herbicidal activity against weeds .

Functional Activity: Herbicidal vs. Growth Regulation

Herbicidal Efficacy

4-CPA and its analogs disrupt plant growth by overstimulating auxin signaling, leading to uncontrolled cell division and vascular tissue damage. However, their efficacy varies:

  • 2,4-D : Most potent herbicidal activity due to dual chlorine substitutions, enabling strong binding to auxin receptors .
  • 4-CPA : Moderate herbicidal activity; primarily used for selective weed control in crops like legumes .
  • MCPA : Comparable to 2,4-D but more effective against perennial weeds due to enhanced membrane permeability .

Plant Growth Regulation

  • 4-CPA: Induces parthenocarpy in tomatoes at 40–60 ppm, mimicking natural auxins without accelerating fruit ripening .
  • 2,4-D: Requires higher concentrations (>250 ppm) for parthenocarpy in figs and is less effective in woody plants due to rapid metabolic clearance .

Table 2: Comparative Auxin Activity in Plant Systems

Compound Parthenocarpy Efficacy (Concentration) Binding Affinity to PIN Transporters*
4-CPA High (40–60 ppm) Moderate
2,4-D Low (>250 ppm) High
MCPA Not reported Low
IAA (natural auxin) N/A Very high

Based on electrophysiology data from PIN8 transporters in *Arabidopsis .

Environmental Fate and Degradation

Degradation Pathways :
4-CPA is resistant to hydrolysis but susceptible to AOPs. Comparative studies show:

  • Gamma/H₂O₂: Degrades 4-CPA into 4-chlorophenol and quinones via hydroxyl radical attack .
  • Electro-Fenton: Achieves 90% mineralization of 4-CPA at pH 3.0, outperforming anodic oxidation with boron-doped diamond (BDD) electrodes .
  • Photocatalysis: ZnO and TiO₂ catalysts degrade 4-CPA efficiently under UV light, with rate constants dependent on pH and catalyst dosage .

Table 3: Degradation Efficiency of AOPs for Phenoxyacetic Herbicides

Compound Electro-Fenton Mineralization (%) Gamma/H₂O₂ Half-Life (min) Photocatalytic Rate Constant (k, min⁻¹)
4-CPA 90 30 0.042
2,4-D 85 45 0.038
MCPA 88 35 0.035

Key Insight : 4-CPA degrades faster than 2,4-D in gamma/H₂O₂ systems due to fewer chlorine atoms, reducing steric hindrance to radical attack .

Adsorption and Environmental Remediation

Cyclodextrin-based nanosponges (NS) show higher adsorption capacity for 4-CPA than 2,3,4,6-tetrachlorophenol (TCF) due to favorable size compatibility and π-π interactions . NS-4-CPA complexes exhibit 20% greater adsorption efficiency than granulated activated carbon (GAC) .

Biological Activity

4-Chlorophenoxyacetic acid (4-CPA) is a synthetic compound primarily recognized for its role as a herbicide and plant growth regulator. It belongs to the class of phenoxyacetic acids, which are structurally similar to natural plant hormones known as auxins. This article explores the biological activity of 4-CPA, including its mechanisms of action, effects on various biological systems, and implications for both agricultural and medical fields.

Chemical Structure and Properties

4-CPA is characterized by the following chemical structure:

  • Chemical Formula : C8_8H7_7ClO3_3
  • Molecular Weight : 188.59 g/mol
  • IUPAC Name : 4-chloro-2-(2-carboxyphenoxy)acetic acid

4-CPA functions primarily by mimicking the action of auxins, influencing plant growth processes such as cell elongation and division. Its biological activity extends beyond plants, impacting various cellular pathways in animal models:

  • Auxin-like Activity : Promotes cell elongation and division in plant tissues.
  • Cell Cycle Regulation : Influences the G1/S transition in mammalian cells, potentially affecting tumor growth.
  • Apoptosis Induction : Exhibits pro-apoptotic effects in certain cancer cell lines through mitochondrial pathways.

Plant Growth Regulation

4-CPA is widely used in agriculture due to its herbicidal properties. It regulates plant growth by:

  • Weed Control : Effective against broadleaf weeds by disrupting normal growth patterns.
  • Crop Yield Improvement : Enhances fruit development and overall crop quality when applied at appropriate concentrations.

Toxicological Studies

Research indicates varied effects of 4-CPA on non-target organisms, particularly aquatic life. A study on Cyprinus carpio embryos revealed significant developmental toxicity at elevated concentrations, highlighting potential environmental risks associated with its use as a herbicide .

Study on Aquatic Toxicity

A study assessing the toxicity of 2-methyl-4-chlorophenoxyacetic acid (MCPA) on Cyprinus carpio embryos found that exposure led to increased mortality rates and malformations, suggesting that similar compounds like 4-CPA may pose similar risks in aquatic environments .

PPAR Activity Evaluation

Research involving chiral analogues of 4-CPA demonstrated its interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ. These findings suggest potential applications in metabolic regulation and inflammation control .

Data Summary Table

Biological ActivityEffect/OutcomeReference
Auxin MimicryPromotes cell elongation
Herbicidal ActionEffective against broadleaf weeds
Aquatic ToxicityDevelopmental toxicity in fish embryos
PPAR ActivationModulation of metabolic processes

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting 4-CPA residues in environmental or biological samples?

  • Methodology : Reverse-phase liquid chromatography (RP-LC) with UV detection is widely used for quantifying 4-CPA and its derivatives. For complex matrices like traditional Chinese medicine, three-dimensional adsorbents (e.g., CZIF-8/CS-MS) improve precision by reducing matrix interference . UV spectroscopic analysis at 280 nm is effective for monitoring degradation kinetics in aqueous solutions .

Q. How is 4-CPA degraded in aqueous environments, and what are the common degradation pathways?

  • Methodology : Advanced electrochemical oxidation processes, such as electro-Fenton and photoelectro-Fenton, utilize a Pt anode and generate hydroxyl radicals (•OH) to mineralize 4-CPA. Key parameters include pH (~3.0), current density (10–50 mA/cm²), and Fe²⁺/H₂O₂ ratios . Photocatalysis using TiO₂ suspensions under UV light is another method, with degradation monitored via UV absorption decay .

Q. What are the regulatory limits for 4-CPA residues in food products, and how are they validated?

  • Methodology : China’s National Food Safety Standard sets a maximum residue limit (MRL) of 0.05 mg/kg for chlorophenoxyacetic acid in foods. Testing follows GB 23200.13 and GB 23200.121 protocols, employing LC-MS/MS for trace quantification . Validation includes recovery experiments (70–120%) and interlaboratory reproducibility tests .

Q. How does 4-CPA interact with antioxidant enzymes in biological systems?

  • Methodology : In vitro studies on human erythrocytes show that 4-CPA inhibits catalase and glutathione peroxidase activity, measured via spectrophotometric assays at 240 nm (catalase) and 340 nm (glutathione peroxidase). Dose-response curves (0.1–10 mM) reveal IC₅₀ values for enzyme suppression .

Advanced Research Questions

Q. How can electrochemical degradation of 4-CPA be optimized to minimize toxic intermediates?

  • Methodology : Coupling boron-doped diamond (BDD) electrodes with photoelectro-Fenton processes enhances mineralization efficiency (>90% TOC removal). Optimize using response surface methodology (RSM) to balance variables like pH, current, and Fe²⁺ concentration. GC-MS identifies intermediates (e.g., chlorobenzoquinones), guiding process adjustments .

Q. What advanced materials improve the sensitivity of 4-CPA detection in complex matrices?

  • Methodology : Metal-organic frameworks (MOFs) like CZIF-8/CS-MS enhance adsorption capacity for solid-phase extraction (SPE). Coupling with HPLC-DAD achieves detection limits of 0.01 µg/L. Validation includes selectivity tests against structurally similar herbicides (e.g., 2,4-D) .

Q. How do environmental factors influence the photocatalytic degradation kinetics of 4-CPA?

  • Methodology : TiO₂ doped with lanthanide oxides (e.g., Ce³⁺) extends light absorption to visible spectra. Pseudo-first-order kinetics models (ln(C/C₀) = -kt) quantify rate constants under varying pH, temperature, and irradiance. Scavenger experiments (e.g., EDTA for holes) elucidate dominant reactive species .

Q. What synergistic effects occur when 4-CPA coexists with other chlorophenoxy herbicides in ecosystems?

  • Methodology : Microcosm studies with soil/water systems analyze degradation half-lives (t₁/₂) and metabolite profiles via LC-QTOF-MS. Toxicity assays (e.g., Daphnia magna mortality) assess additive vs. antagonistic effects. Statistical tools like PCA differentiate metabolite clusters .

Q. How can computational models predict 4-CPA’s environmental fate and toxicity?

  • Methodology : QSAR models using descriptors like logP and molecular polarizability predict biodegradability (BIOWIN) and ecotoxicity (ECOSAR). Molecular docking simulations map 4-CPA’s binding affinity to human acetylcholinesterase (PDB ID: 4EY7) .

Q. Methodological Considerations Table

Parameter Electrochemical Degradation Photocatalysis Chromatographic Analysis
Detection Limit N/AN/A0.01 µg/L (HPLC-DAD)
Optimal pH 3.0 5.0–7.0 2.5–3.0 (RP-LC)
Key Intermediates Chlorobenzoquinones 4-Chlorophenol N/A
Validation Metrics TOC removal >90% Quantum yield Recovery 70–120%

Properties

IUPAC Name

2-(4-chlorophenoxy)acetic acid
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InChI

InChI=1S/C8H7ClO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
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InChI Key

SODPIMGUZLOIPE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1OCC(=O)O)Cl
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Molecular Formula

C8H7ClO3
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Related CAS

13730-98-8 (hydrochloride salt), 25672-33-7 (metformin p-chlorophenoxyacetate salt/solvate)
Record name 4-Chlorophenoxyacetic acid
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DSSTOX Substance ID

DTXSID9034282
Record name 4-Chlorophenoxyacetic acid
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Molecular Weight

186.59 g/mol
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Physical Description

Odorless solid; [HSDB] White or off-white powder; [MSDSonline]
Record name 4-Chlorophenoxyacetic acid
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Solubility

In water, 957 mg/L at 25 °C
Record name 4-CHLOROPHENOXYACETIC ACID
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Vapor Pressure

0.000318 [mmHg]
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Impurities

Reagent grade p-chlorophenoxyacetic acid was found to contain 2,4-D as an impurity (1.0%) as well as traces of 2,4-dichlorophenols.
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Color/Form

Prisms or needles from water

CAS No.

122-88-3
Record name (4-Chlorophenoxy)acetic acid
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Melting Point

156.5 °C
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Synthesis routes and methods

Procedure details

A mixture of 4-chlorophenol (500 mg), methyl bromoacetate (0.368 ml), cesium carbonate (1.9 g) and 5 ml of acetone was stirred at room temperature for 12 h. Ethyl acetate and water were then added to the reaction solution, and the organic phase was washed twice with water, dried over sodium sulfate and filtered, and the solvent was removed in vacuo. The crude product was dissolved in a 1:1 THF/water mixture (10 ml), and potassium hydroxide (417 mg) was added. The reaction was stirred at room temperature for 12 h. Ethyl acetate and water were then added to the reaction solution, and the aqueous phase was adjusted to pH 2 and extracted several times with ethyl acetate. The combined organic phases were washed twice with water, dried over sodium sulfate and filtered, and the solvent was removed in vacuo. The product with the molecular weight of 186.6 (C8H7ClO3) was obtained in this way; MS (ESI): 227.0 (M+CH3CN).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.368 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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